

Using 1-Bromo-4-(vinyloxy)benzene in the synthesis of bioactive molecules

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Compound of Interest

Compound Name: **1-Bromo-4-(vinyloxy)benzene**

Cat. No.: **B2655785**

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Application Note & Protocols

Topic: **1-Bromo-4-(vinyloxy)benzene**: A Dually Functionalized Synthon for the Accelerated Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Bromo-4-(vinyloxy)benzene is a versatile bifunctional building block poised for significant application in medicinal chemistry and drug discovery. Its structure, featuring a bromoaryl group and a vinyl ether moiety, offers two distinct and orthogonal reactive sites. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the vinyloxy group can participate in cycloaddition reactions to form novel heterocyclic scaffolds or act as a masked phenol, providing a strategic advantage in multi-step syntheses. This guide provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols for its application in constructing molecular architectures relevant to bioactive compounds.

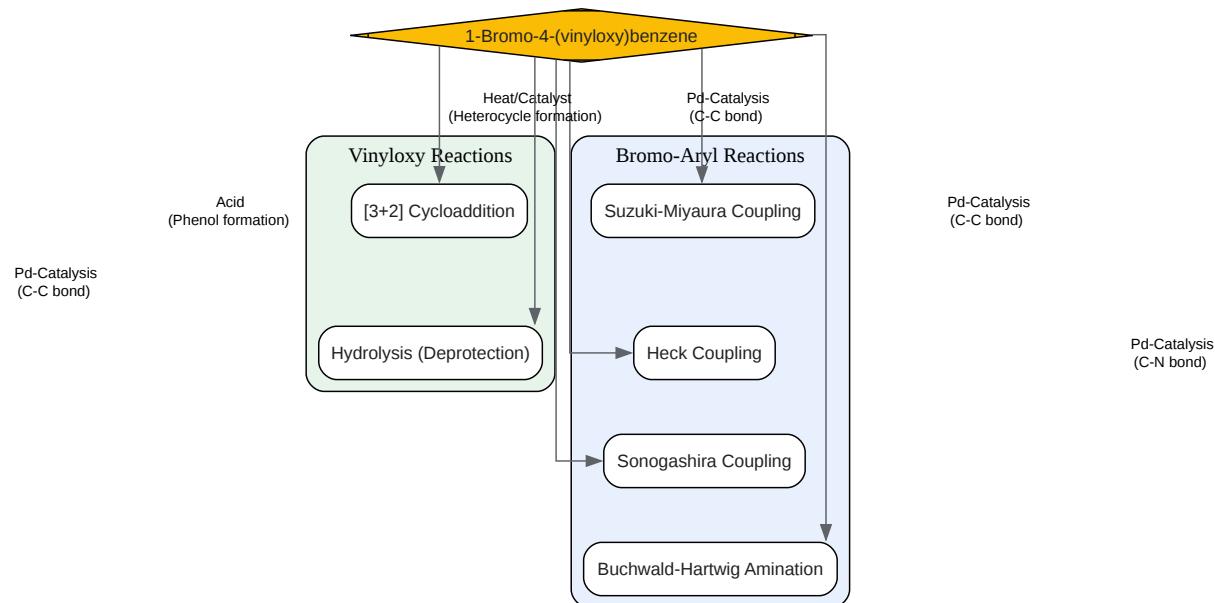
Introduction: The Strategic Advantage of Dual Reactivity

In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount. Scaffolds that offer multiple, selectively addressable functional groups allow for the rapid

generation of diverse molecular libraries. **1-Bromo-4-(vinyloxy)benzene** (CAS 1005-61-4) epitomizes this principle.^[1] Its utility stems from the predictable and high-yielding transformations of its two key functional groups.

- The Bromoaryl Moiety: This group is a cornerstone of modern organic synthesis, primarily serving as an electrophile in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.^[2] These reactions are fundamental for creating the biaryl, styrenyl, and aryl-alkyne linkages frequently found in pharmacologically active molecules.^{[3][4]}
- The Vinyloxy Moiety: This vinyl ether group provides a distinct set of synthetic opportunities. It can act as a dienophile in cycloaddition reactions to generate heterocyclic systems. For instance, [3+2] cycloadditions with nitrile oxides can yield isoxazoline rings, a motif present in various bioactive compounds.^[5] Furthermore, the vinyloxy group serves as a stable protecting group for a phenol, which can be unmasked under specific acidic conditions for late-stage functionalization.

This document serves as a practical guide for leveraging these functionalities in a laboratory setting.



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Diagram 1: Orthogonal reactivity of **1-Bromo-4-(vinyloxy)benzene**.

Physicochemical Properties & Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards.

Property	Value	Reference
IUPAC Name	1-Bromo-4-(vinyloxy)benzene	[1]
CAS Number	1005-61-4	[1]
Molecular Formula	C ₈ H ₇ BrO	[1]
Molecular Weight	199.04 g/mol	[1]
Appearance	Liquid	N/A
Purity	Typically ≥97%	[6]

Safety & Handling: **1-Bromo-4-(vinyloxy)benzene** is classified as an irritant and is harmful if swallowed.[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

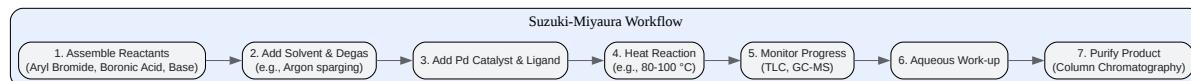
Precautionary Measures: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Application Protocols: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[\[7\]](#)

Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Principle: This protocol details the coupling of **1-Bromo-4-(vinyloxy)benzene** with an arylboronic acid to form a biaryl structure. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.^{[8][9]} This method is exceptionally robust and tolerant of a wide range of functional groups.



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Diagram 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

- **1-Bromo-4-(vinyloxy)benzene** (1.0 mmol, 199 mg)
- Phenylboronic acid (1.2 mmol, 146 mg)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
- Potassium phosphate tribasic (K_3PO_4), anhydrous (2.0 mmol, 424 mg)
- 1,4-Dioxane, anhydrous (5 mL)
- Schlenk flask or microwave reaction vial
- Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **1-Bromo-4-(vinyloxy)benzene**, phenylboronic acid, and anhydrous potassium phosphate.

- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.
- **Solvent and Catalyst Addition:** Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Sparging the solvent with argon for 15-20 minutes prior to use is recommended. Subsequently, add the palladium(II) acetate and SPhos ligand.
- **Reaction:** Heat the reaction mixture to 100 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expertise & Causality:

- **Choice of Ligand:** SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst, often leading to higher yields and preventing the formation of palladium black.
- **Choice of Base:** K_3PO_4 is an effective base for Suzuki couplings, particularly with heteroaryl or sterically hindered substrates. It is strong enough to facilitate transmetalation without causing significant side reactions like boronic acid decomposition.

Protocol 3.2: Heck Coupling for Styrene Derivative Synthesis

Principle: The Heck reaction couples the aryl bromide with an alkene (e.g., styrene or an acrylate) to form a substituted alkene.^[10] This reaction is a powerful method for C-C bond formation and is noted for its high trans selectivity.^[10]

Materials & Reagents:

- **1-Bromo-4-(vinyloxy)benzene** (1.0 mmol, 199 mg)
- Styrene (1.2 mmol, 138 µL)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tolyl})_3$, 0.04 mmol, 12.2 mg)
- Triethylamine (Et_3N , 2.0 mmol, 279 µL)
- N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Step-by-Step Methodology:

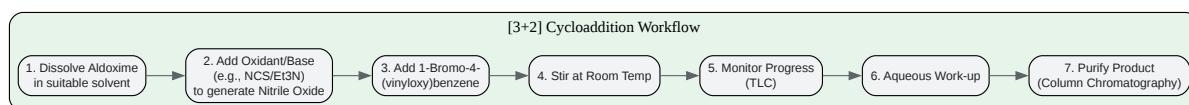
- Reaction Setup: In a sealable reaction tube, combine **1-Bromo-4-(vinyloxy)benzene**, styrene, and triethylamine in anhydrous DMF.[\[2\]](#)
- Degassing: Degas the mixture by bubbling with argon for 15 minutes. This removes dissolved oxygen which can poison the catalyst.
- Catalyst Addition: Add $\text{Pd}(\text{OAc})_2$ and tri(o-tolyl)phosphine to the mixture under an argon atmosphere.
- Reaction: Seal the tube tightly and heat the reaction to 100-120 °C.[\[7\]](#)
- Monitoring: After the reaction is complete (monitored by TLC or GC-MS, typically 6-18 hours), cool the mixture to room temperature.
- Work-up: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target stilbene derivative.

Application Protocols: Vinyloxy Group Transformations

The vinyloxy group offers a complementary set of reactions, enabling the synthesis of diverse heterocyclic structures.

Protocol 4.1: [3+2] Cycloaddition for Isoxazoline Synthesis

Principle: The vinyl ether can act as a dipolarophile in a [3+2] cycloaddition reaction with a nitrile oxide (generated *in situ* from an oxime) to form a 5-membered isoxazoline ring. Such heterocyclic scaffolds are of significant interest in medicinal chemistry.^[5]



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Diagram 3: Workflow for the synthesis of isoxazolines via [3+2] cycloaddition.

Materials & Reagents:

- **1-Bromo-4-(vinyloxy)benzene** (1.0 mmol, 199 mg)
- Benzaldoxime (1.1 mmol, 133 mg)
- N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)
- Triethylamine (Et₃N, 1.5 mmol, 209 µL)
- Dichloromethane (DCM), anhydrous (10 mL)

Step-by-Step Methodology:

- Nitrile Oxide Generation: In a round-bottomed flask, dissolve benzaldoxime in anhydrous DCM (5 mL). Add N-Chlorosuccinimide in one portion and stir for 15 minutes at room temperature.
- Reaction Initiation: Add **1-Bromo-4-(vinyloxy)benzene** to the mixture.
- Base Addition: Cool the flask in an ice bath and add triethylamine dropwise over 5 minutes. The triethylamine serves to generate the nitrile oxide in situ and scavenge the resulting HCl.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
- Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.
- Work-up: Upon completion, quench the reaction with water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
- Purification: Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate. Purify the residue via column chromatography to obtain the 5-(4-bromophenoxy)-3-phenyl-4,5-dihydroisoxazole.

Expertise & Causality:

- In situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in situ in the presence of the dipolarophile (the vinyl ether) ensures they are trapped efficiently, maximizing the yield of the desired cycloaddition product.

Conclusion

1-Bromo-4-(vinyloxy)benzene is a powerful and cost-effective synthon for constructing complex molecular frameworks. Its dual reactivity allows for a modular approach to synthesis, where both the aromatic core and a key substituent can be elaborated through robust and well-understood chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, accelerating the discovery of novel bioactive molecules.

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